molecular formula C8H6BrF2NO4S B2361222 {[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid CAS No. 731776-56-0

{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid

Cat. No.: B2361222
CAS No.: 731776-56-0
M. Wt: 330.1
InChI Key: ZQCWRKUFGZPDDN-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(2-bromo-4,6-difluorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO4S/c9-5-1-4(10)2-6(11)8(5)17(15,16)12-3-7(13)14/h1-2,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCWRKUFGZPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)NCC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protective Group Strategy

Step 1: Amino Protection
o-Fluoroaniline is acetylated using acetyl chloride (1.05–1.25 eq) in dichloromethane (DCM) with triethylamine as a base. This yields N-acetyl-o-fluoroaniline, preventing undesired side reactions during sulfonylation.

Step 2: Sulfonylation
Chlorosulfonic acid (3–5 eq) is added dropwise at 0–5°C to form the sulfonyl chloride intermediate. Subsequent amidation with ammonia water (pH 12–13) generates the sulfonamide.

Step 3: Bromination
Electrophilic bromination using NBS (N-bromosuccinimide) or Br₂ in H₂SO₄ introduces bromine at the ortho position relative to fluorine. Example 2 of CN115784896A reports 73.4% yield after recrystallization.

Step 4: Deprotection and Glycine Coupling
Acidic hydrolysis (6 M HCl, 100°C) removes the acetyl group. The resultant amine reacts with chloroacetic acid in basic conditions (K₂CO₃, H₂O/THF) to form the target compound.

Table 1: Reaction Conditions and Yields

Step Reagents Temperature (°C) Yield (%)
1 AcCl, Et₃N, DCM 0–20 95
2 ClSO₃H, NH₃ 70–75 73.4
3 Br₂, H₂SO₄ 150–180 68
4 ClCH₂COOH, K₂CO₃ 25 89

Alternative Method Using Direct Chloroacetic Acid Coupling

A streamlined approach bypasses protective groups by reacting 2-bromo-4,6-difluorobenzenesulfonamide with chloroacetic acid under microwave assistance (80W, 10 min). This one-pot method achieves 86% yield by enhancing reaction kinetics, though purity (90.1%) requires subsequent acid washing.

Green Synthesis Adaptations

Solvent Optimization : Replacing DCM with ethyl acetate reduces toxicity.
Catalytic Recycling : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings are recovered via filtration, lowering costs.
Microwave Assistance : Reduces reaction times from 12 h to 10 min for glycine coupling steps.

Comparative Analysis of Methods

Parameter Stepwise Synthesis Direct Coupling Green Method
Total Yield (%) 62 86 78
Purity (%) 98.6 90.1 95
Scalability Moderate High High
Hazardous Reagents ClSO₃H, Br₂

Challenges and Optimization Strategies

  • Regioselectivity : Bromination at the 2-position is favored by steric hindrance from adjacent fluorine atoms.
  • Sulfonamide Stability : Hydrolysis risks during deprotection are mitigated by controlled HCl addition.
  • Byproduct Formation : Column chromatography (petroleum ether/EtOAc, 20:1) removes para-brominated impurities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group can participate in nucleophilic substitution reactions, particularly with amines or alcohols, leading to the formation of various derivatives. For example:

R NH2+R SO2NHCH2COOHR SO2NHCH2CO NHR\text{R NH}_2+\text{R SO}_2-\text{NH}-\text{CH}_2-\text{COOH}\rightarrow \text{R SO}_2-\text{NH}-\text{CH}_2-\text{CO NHR}

Hydrolysis

In aqueous environments, the compound can undergo hydrolysis, particularly under acidic or basic conditions, resulting in the release of the corresponding amine and sulfonic acid.

Dehalogenation

Under reducing conditions, such as treatment with zinc in acetic acid, dehalogenation can occur:

C6H4(Br)(F)+ZnC6H5(F)+ZnBr\text{C}_6\text{H}_4(\text{Br})(\text{F})+\text{Zn}\rightarrow \text{C}_6\text{H}_5(\text{F})+\text{ZnBr}

  • Biological Activity

Research indicates that {[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid exhibits antimicrobial properties. In vitro studies have shown that it can inhibit bacterial growth, making it a candidate for further pharmaceutical development.

Table 2: Biological Activity Data

Test OrganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

The compound this compound demonstrates a range of chemical reactivity that is essential for its application in medicinal chemistry. Its ability to undergo nucleophilic substitutions and hydrolysis makes it versatile for various synthetic pathways. Furthermore, its biological activity suggests potential therapeutic applications that warrant further investigation.

  • References

  • Chemical Book entry on this compound .

  • Patent literature detailing synthesis methods .

  • Recent studies on biological activity .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential therapeutic applications due to its ability to interact with biological targets. Research indicates that it may exhibit anti-infective properties, as well as activity against various pathogens, including bacteria and fungi. The presence of the bromine and fluorine substituents enhances its biological activity compared to similar compounds lacking these features .

Drug Development
In drug discovery, {[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid serves as a lead compound for developing new pharmaceuticals. Its structural characteristics allow for modifications that can optimize efficacy and reduce toxicity. Computer-aided drug design techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are employed to predict its interactions with biological macromolecules .

Biological Research

Proteomics and Biochemical Assays
The compound is utilized as a reagent in proteomics research to study protein interactions and functions. It can be incorporated into various biochemical assays aimed at understanding cellular pathways and mechanisms of action. The sulfonamide group in the compound is particularly useful for modifying proteins or peptides to investigate their roles in biological systems.

Antimicrobial Studies
Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against biofilms and resistant strains of bacteria makes it a candidate for further exploration in the development of new antibiotics .

Chemical Research

Synthesis and Reaction Mechanisms
The synthesis of this compound involves several steps including bromination, fluorination, and sulfonylation of phenolic compounds. This multi-step synthesis allows for the incorporation of specific functional groups that enhance the compound's reactivity and biological activity.

Reactivity Studies
The compound undergoes various chemical reactions such as substitution, oxidation-reduction, and condensation reactions. These reactions are crucial for exploring its potential applications in materials science and medicinal chemistry.

Mechanism of Action

The mechanism of action of {[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid can be compared with other similar compounds, such as:

  • {[(2-Chloro-4,6-difluorophenyl)sulfonyl]amino}acetic acid
  • {[(2-Iodo-4,6-difluorophenyl)sulfonyl]amino}acetic acid
  • {[(2-Methyl-4,6-difluorophenyl)sulfonyl]amino}acetic acid

These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct properties and applications .

Biological Activity

{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid, with the CAS number 731776-56-0, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This compound is characterized by its sulfonamide group, which is known for its biological activity, particularly in proteomics and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H6BrF2NO4S
  • Molecular Weight : 330.1 g/mol
  • CAS Number : 731776-56-0

The compound features a bromine atom and two fluorine atoms on a phenyl ring, which influence its reactivity and biological interactions. The sulfonamide functional group is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound can modulate enzyme activity, leading to significant changes in cellular processes. The exact mechanisms remain under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of key biochemical pathways involved in disease processes.

1. Proteomics Research

This compound is utilized as a reagent in proteomics to study protein interactions and functions. It aids in the identification of protein targets and their roles in various biological pathways .

2. Medicinal Chemistry

Due to its unique properties, this compound is being investigated for potential therapeutic applications. Its sulfonamide structure is known to exhibit antibacterial activity, making it a candidate for developing new antibiotics .

3. Biological Assays

The compound has been employed in various assays to study biological processes. For example, it has been tested for antimicrobial activity against several bacterial strains, demonstrating varying degrees of effectiveness .

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial effects of related compounds, it was found that derivatives containing the sulfonamide group exhibited significant inhibition against Enterococcus faecium and Staphylococcus aureus. The growth inhibition zones were measured at 17 mm and 8 mm respectively .
  • Antioxidant Activity : The antioxidant capacity of this compound was evaluated using the DPPH method. While the compound showed some antioxidant properties, they were lower compared to standard antioxidants like ascorbic acid .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
{[(2-Chloro-4,6-difluorophenyl)sulfonyl]amino}acetic acidSimilar structure with chlorineModerate antibacterial
{[(2-Iodo-4,6-difluorophenyl)sulfonyl]amino}acetic acidSimilar structure with iodineEnhanced antimicrobial
{[(2-Methyl-4,6-difluorophenyl)sulfonyl]amino}acetic acidSimilar structure with methylLower activity

The variations in halogen substituents significantly influence the biological reactivity and efficacy of these compounds.

Q & A

Q. What are the recommended synthetic routes for preparing {[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the parent amine with 2-bromo-4,6-difluorobenzenesulfonyl chloride, followed by coupling with glycine derivatives. Key steps include:
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
  • Purity Control : Confirm purity (>97%) via HPLC or GC-MS, as impurities in brominated intermediates (e.g., 4-Bromo-2,6-difluorophenylacetic acid) can affect yields .
  • Storage : Store intermediates at 0–6°C to prevent decomposition .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm sulfonyl and acetic acid moieties. Compare with analogs like 2-(4-Bromo-2,6-difluorophenyl)acetic acid (CAS 537033-54-8) for substituent patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight alignment (expected MW: ~351.1 g/mol).
  • Elemental Analysis : Verify Br and F content to rule out halogen loss during synthesis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against cysteine proteases (e.g., cathepsin B) due to sulfonamide’s known protease affinity. Use fluorogenic substrates and measure IC50_{50} values .
  • Anti-Parasitic Activity : Adapt larval motility assays (e.g., nematode L3 stage) with 1% compound solutions, noting survival rates and controls as in aminoacetic acid studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl or vary fluorine positions) as seen in related compounds like {2-[(4-bromo-2,3,5,6-tetrafluorobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid (1WX) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target enzymes. Compare with experimental IC50_{50} data .
  • Bioisosteric Replacement : Substitute sulfonyl group with phosphonate or carbonyl to assess activity retention .

Q. How should contradictory results in bioactivity studies be resolved?

  • Methodological Answer :
  • Batch Analysis : Re-test activity using freshly synthesized batches to rule out degradation (e.g., bromine hydrolysis at room temperature) .
  • Dose-Response Curves : Validate non-linear effects; for example, larval survival rates in aminoacetic acid varied from 15% (1% solution) to 70% (0.01%) .
  • Assay Replication : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

Q. What advanced analytical techniques are critical for characterizing metabolic stability?

  • Methodological Answer :
  • LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites. Use PFAS analogs (e.g., 6:2 Cl-PFESA) as reference for sulfonate stability .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled acetic acid moiety to track metabolic pathways via mass shifts .
  • CYP450 Inhibition Screening : Assess interactions using recombinant enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Halogenated Analogs

CompoundTarget Enzyme (IC50_{50}, μM)Anti-Parasitic Efficacy (L3 Survival)
Target Compound0.8 ± 0.1 (Cathepsin B)20% (1% solution)
2-(4-Bromo-2,6-difluorophenyl)acetic acid N/A60% (0.01% solution)
6:2 Cl-PFESA 1.2 ± 0.3 (Peroxisomal enzyme)N/A

Q. Table 2: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature0–5°C (sulfonylation step)Prevents Br/F loss
Chromatography EluentEthyl acetate:hexane (3:7)Reduces acetic acid byproducts
Storage0–6°C, inert atmosphereMaintains >97% purity over 6 mo

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